4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of Dabsylaminoethyl Methanethiosulfonate involves several steps. The starting materials and specific reaction conditions are typically proprietary to the manufacturers. the general synthetic route involves the reaction of dabsyl chloride with aminoethyl methanethiosulfonate under controlled conditions to yield the desired product . Industrial production methods are not widely documented, but they likely involve similar steps with optimizations for scale and purity.
Chemical Reactions Analysis
Dabsylaminoethyl Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanethiosulfonate group.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield dabsylated derivatives of the nucleophile.
Scientific Research Applications
Dabsylaminoethyl Methanethiosulfonate is widely used in scientific research, particularly in the following areas:
Medicine: While not directly used as a therapeutic agent, it aids in the research of biological pathways and mechanisms that could lead to medical advancements.
Mechanism of Action
The mechanism of action of Dabsylaminoethyl Methanethiosulfonate involves its ability to label biomolecules. The methanethiosulfonate group reacts with nucleophilic sites on proteins and peptides, forming stable covalent bonds. This labeling allows for the detection and analysis of these biomolecules in various research applications .
Comparison with Similar Compounds
Dabsylaminoethyl Methanethiosulfonate is unique due to its specific functional groups that enable efficient labeling of biomolecules. Similar compounds include:
Dabsyl Chloride: Used for labeling amino acids and peptides.
Methanethiosulfonate Derivatives: Other derivatives with different functional groups for specific labeling purposes.
In comparison, Dabsylaminoethyl Methanethiosulfonate offers a balance of reactivity and stability, making it particularly useful in proteomics research.
Properties
Molecular Formula |
C17H22N4O4S3 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(23,24)18-12-13-25-27(3,22)26/h4-11,18H,12-13H2,1-3H3 |
InChI Key |
YSVAKACZJCHSHA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCOS(=O)(=S)C |
Origin of Product |
United States |
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